

Technical Guide: Physicochemical Properties of 2-((tert-Butoxycarbonyl)amino)-3,5- dimethylbenzoic acid

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Compound of Interest

| | |
|----------------|---|
| | 2-((tert- Butoxycarbonyl)amino)-3,5- dimethylbenzoic acid |
| Compound Name: | |
| Cat. No.: | B1271403 |

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of **2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid**. It includes available data, experimental protocols for determining key properties, and a representation of its common synthetic route. This compound is primarily utilized as a building block and intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials. [1] Its structure, featuring a protected amine and a carboxylic acid on a substituted benzene ring, makes it a versatile reagent in medicinal chemistry and material science.[1]

Core Physicochemical Data

The following table summarizes the key identification and computed physicochemical properties for **2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid**.

| Property | Value | Source |
|-------------------|---|----------------|
| IUPAC Name | 2-{{(tert-butoxy)carbonyl]amino}-3,5-dimethylbenzoic acid | PubChemLite[2] |
| CAS Number | 669713-57-9 | Smolecule[1] |
| Molecular Formula | C ₁₄ H ₁₉ NO ₄ | Smolecule[1] |
| Molecular Weight | 265.31 g/mol | Smolecule[1] |
| Canonical SMILES | CC1=CC(=C(C(=C1)C(=O)O)N C(=O)OC(C)(C)C)C | Smolecule[1] |
| InChI Key | ITWQZQYNZFDETR-UHFFFAOYSA-N | Smolecule[1] |
| Predicted XlogP | 3.3 | PubChemLite[2] |

Experimental Physicochemical Properties

Experimentally determined data for key physicochemical properties such as melting point, boiling point, aqueous solubility, and pKa are not readily available in public literature. These values are critical for applications in drug development and material science. The following sections provide detailed, standard experimental protocols for the determination of these properties.

| Property | Value | Note |
|--------------------|--------------------|----------------------------------|
| Melting Point | Data not available | Refer to Experimental Protocol 1 |
| Boiling Point | Data not available | --- |
| Aqueous Solubility | Data not available | Refer to Experimental Protocol 2 |
| pKa | Data not available | Refer to Experimental Protocol 3 |

Experimental Protocols

Experimental Protocol 1: Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method using a Mel-Temp Apparatus

- Sample Preparation: A small amount of the dry, crystalline **2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid** is finely powdered. The open end of a glass capillary tube is jabbed into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.[2]
- Apparatus Setup: The capillary tube is placed into the heating block of a Mel-Temp apparatus.
- Approximate Determination: A rapid heating rate is initially used to get an approximate melting point. This provides a target range for a more accurate measurement.
- Accurate Determination: A fresh sample is prepared and the apparatus is allowed to cool. The sample is then heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.[3]
- Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the compound's melting point.[3]

Experimental Protocol 2: Solubility Determination

Solubility is a fundamental property that influences a compound's bioavailability and formulation. The shake-flask method is a standard technique for determining equilibrium solubility.

Methodology: Shake-Flask Method

- System Preparation: An excess amount of **2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid** is added to a vial containing a known volume of the desired solvent (e.g., water, buffer at a specific pH, ethanol).
- Equilibration: The vial is sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
- Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered to separate the saturated solution from the excess solid. Care must be taken to avoid temperature changes during this step.
- Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standards of known concentrations is used for accurate quantification.
- Result Expression: The solubility is expressed in units such as mg/mL or mol/L at the specified temperature.

Experimental Protocol 3: pKa Determination

The pKa, or acid dissociation constant, is critical for understanding a compound's ionization state at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a common and accurate method for pKa determination.

Methodology: Potentiometric Titration

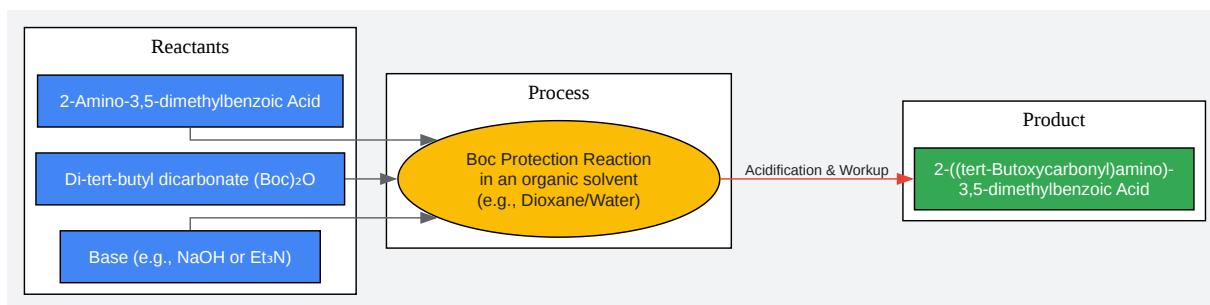
- Sample Preparation: A precise amount of **2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid** is dissolved in a suitable solvent, often a co-solvent system like water/methanol, to ensure solubility. The ionic strength of the solution is kept constant by adding a background electrolyte like KCl.^[4]
- Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

- **Titration Process:** A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the sample solution in small, precise increments using a burette.^[4] After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- **Data Analysis:** The pH is plotted against the volume of titrant added to generate a titration curve. The equivalence point, where the acid has been completely neutralized, is identified as the point of steepest inflection on the curve.
- **pKa Calculation:** For a monoprotic acid, the pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).^[5] This is because at this point, the concentrations of the acidic form [HA] and the conjugate base form [A⁻] are equal, and according to the Henderson-Hasselbalch equation ($\text{pH} = \text{pKa} + \log([\text{A}^-]/[\text{HA}])$), the log term becomes zero.^[5]

Synthesis and Workflow

The most direct synthetic route to **2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid** involves the protection of the amino group of 2-amino-3,5-dimethylbenzoic acid.^[1] This is a standard procedure in organic chemistry, utilizing di-tert-butyl dicarbonate (Boc₂O) as the protecting agent.

Synthetic Workflow Diagram



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Caption: Synthetic route for **2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid**.

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